molecular formula C20H23N3O8 B14955451 N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycylglycine

N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycylglycine

Cat. No.: B14955451
M. Wt: 433.4 g/mol
InChI Key: GILCGFYFICYNRB-UHFFFAOYSA-N
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Description

“N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycylglycine” is a synthetic coumarin derivative conjugated to a tripeptide (glycylglycylglycine). The coumarin core (7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl) is a bicyclic aromatic structure known for its photochemical properties and biological activities, including antioxidant and anti-inflammatory effects . The propanoyl linker bridges the coumarin moiety to the tripeptide, which may enhance solubility and modulate interactions with biological targets, such as enzymes or receptors.

Properties

Molecular Formula

C20H23N3O8

Molecular Weight

433.4 g/mol

IUPAC Name

2-[[2-[[2-[3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C20H23N3O8/c1-10-12-3-5-14(24)11(2)19(12)31-20(30)13(10)4-6-15(25)21-7-16(26)22-8-17(27)23-9-18(28)29/h3,5,24H,4,6-9H2,1-2H3,(H,21,25)(H,22,26)(H,23,27)(H,28,29)

InChI Key

GILCGFYFICYNRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycylglycine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of dihydro derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its tripeptide chain and substituents on the coumarin core. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Coumarin Core Peptide/Ester Chain
N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycylglycine (Target) C24H27N3O9 501.5 7-OH, 4-CH3, 8-CH3 Glycylglycylglycine
N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine () C20H23NO7 397.4 7-OCH3, 4-CH3, 8-CH3 Glycine
Ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate () C16H18O5 298.3 7-OH, 4-CH3, 8-CH3 Ethyl ester
(2S)-2-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamido]-3-phenylpropanoic acid () C27H27NO7 477.5 7-OCH3, 4-CH3, 8-CH3 Phenylpropanoic acid

Key Structural Differences :

  • Peptide Chain Length : The tripeptide in the target compound increases hydrophilicity and molecular weight compared to single glycine or ester chains .
  • Substituents : Methoxy (OCH3) in analogs reduces polarity compared to hydroxy (OH), impacting solubility and bioavailability .
Physicochemical Properties
  • Solubility : The hydroxy group at position 7 enhances water solubility in the target compound compared to methoxy-substituted analogs. However, the tripeptide chain introduces hydrogen-bonding capacity, further improving solubility in polar solvents .
  • Stability: Esters (e.g., ethyl propanoate) exhibit higher stability in acidic conditions than peptide-linked derivatives, which may undergo enzymatic cleavage .
Bioactivity and Pharmacological Profiles
  • Antioxidant Activity: The 7-hydroxy coumarin derivatives (target compound and ethyl ester) show stronger radical scavenging activity than methoxy analogs due to the phenolic –OH group .
  • Enzyme Interactions: Molecular docking studies on similar coumarin-peptide conjugates suggest that the tripeptide chain may facilitate binding to proteolytic enzymes (e.g., MMP-9) or amyloid-beta aggregates, as seen in prenylflavonoid analogs .
  • Cellular Uptake: Esters (e.g., ethyl propanoate) demonstrate higher membrane permeability than peptide conjugates, which may require active transport mechanisms .

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